![molecular formula C23H26N4O4 B3003228 1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 844825-68-9](/img/structure/B3003228.png)

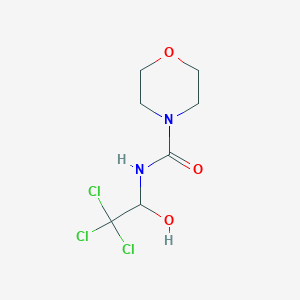

1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one" is a complex molecule that appears to be a derivative of pyrrole, a five-membered heterocyclic compound. The molecule features several functional groups, including a dimethylamino group, a dimethylimidazopyridine moiety, a furanyl group, and a pyrrolone core. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been described in the literature. For instance, the orthogonal synthesis of densely functionalized pyrroles can be achieved from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes . This method provides a highly efficient way to obtain polyfunctionalized pyrroles that are not easily synthesized by other chemical means. Similarly, the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding a range of derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several distinct features: a dimethylamino group that could contribute to the basicity of the molecule, a dimethylimidazopyridine moiety that could add to the compound's aromatic character and potential for pi-pi interactions, and a furanyl group that might influence the molecule's electronic properties. The pyrrolone core is a common feature in many biologically active compounds, which could be crucial for the compound's activity.

Chemical Reactions Analysis

The presence of multiple functional groups in the compound suggests that it could participate in a variety of chemical reactions. The dimethylamino group could undergo alkylation or acylation, while the imidazopyridine and furanyl rings could engage in electrophilic substitution reactions. The pyrrolone moiety could be involved in condensation reactions or serve as a nucleophile in various organic transformations. The specific reactivity would depend on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one" are not detailed in the provided papers, we can infer some potential properties based on the structure. The compound likely has a high molecular weight and may exhibit moderate to low solubility in water due to the presence of multiple aromatic rings and a limited number of polar functional groups. The molecule's stability could be influenced by the presence of the furanyl group, which is known to be reactive under certain conditions. The compound's melting and boiling points, as well as its spectral properties, would need to be determined experimentally.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-13-7-6-10-26-18(15(3)24-22(13)26)20(28)17-19(16-9-8-14(2)31-16)27(12-11-25(4)5)23(30)21(17)29/h6-10,19,28H,11-12H2,1-5H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLRNFNMGXNPS-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(O4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(O4)C)/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)

![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine](/img/structure/B3003157.png)

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-](/img/structure/B3003162.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3003164.png)

![4-cyano-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3003166.png)